5-(Naphthalen-2-yloxy)furan-2-carbaldehyde
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Overview
Description
5-(Naphthalen-2-yloxy)furan-2-carbaldehyde is an organic compound with the molecular formula C15H10O3 and a molecular weight of 238.24 g/mol . This compound features a furan ring substituted with a naphthalen-2-yloxy group and an aldehyde functional group. It is used primarily in research settings and has various applications in organic synthesis.
Preparation Methods
The synthesis of 5-(Naphthalen-2-yloxy)furan-2-carbaldehyde typically involves the reaction of 2-naphthol with furan-2-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Chemical Reactions Analysis
5-(Naphthalen-2-yloxy)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
5-(Naphthalen-2-yloxy)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving aldehyde groups.
Medicine: Research into potential pharmaceutical applications is ongoing, with studies focusing on its potential as a building block for drug development.
Mechanism of Action
The mechanism of action of 5-(Naphthalen-2-yloxy)furan-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The naphthalen-2-yloxy group can also participate in π-π interactions with aromatic residues in proteins, influencing their activity and stability .
Comparison with Similar Compounds
5-(Naphthalen-2-yloxy)furan-2-carbaldehyde can be compared to other similar compounds, such as:
5-(Naphthalen-1-yloxy)furan-2-carbaldehyde: This compound has a similar structure but with the naphthalen-1-yloxy group instead of the naphthalen-2-yloxy group.
5-(Propan-2-yloxy)furan-2-carbaldehyde:
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct reactivity and interaction profiles compared to its analogs .
Properties
Molecular Formula |
C15H10O3 |
---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
5-naphthalen-2-yloxyfuran-2-carbaldehyde |
InChI |
InChI=1S/C15H10O3/c16-10-14-7-8-15(18-14)17-13-6-5-11-3-1-2-4-12(11)9-13/h1-10H |
InChI Key |
YXJYNOIZGLPVND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=CC=C(O3)C=O |
Origin of Product |
United States |
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